molecular formula C20H20N4O B6080113 6-phenyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone

6-phenyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone

Cat. No. B6080113
M. Wt: 332.4 g/mol
InChI Key: DTDUWLKDYUSRNB-UHFFFAOYSA-N
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Description

6-phenyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone, also known as PPP, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a wide range of pharmacological activities, making it a promising candidate for the development of new drugs.

Mechanism of Action

The exact mechanism of action of 6-phenyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist, as well as a serotonin 5-HT1A receptor agonist. These actions are thought to be responsible for the compound's pharmacological effects.
Biochemical and Physiological Effects
6-phenyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been found to have a variety of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and serotonin. Additionally, 6-phenyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been found to have antioxidant properties, which may be responsible for its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 6-phenyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone in lab experiments is its wide range of pharmacological activities, which make it a promising candidate for the development of new drugs. However, one limitation of using 6-phenyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is its relatively low potency compared to other compounds with similar pharmacological activities.

Future Directions

There are numerous future directions for research involving 6-phenyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone. One potential area of study is the development of more potent derivatives of 6-phenyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone that exhibit improved pharmacological activities. Additionally, further research is needed to fully understand the mechanism of action of 6-phenyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone and its potential applications in the treatment of neurological disorders. Finally, studies investigating the safety and toxicity of 6-phenyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone are needed to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 6-phenyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone can be achieved through a variety of methods, including the reaction of 4-phenyl-1-piperazine with 4-chloro-6-phenylpyrimidine-2(1H)-one in the presence of a base such as potassium carbonate. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

6-phenyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been found to exhibit a variety of pharmacological activities, including antipsychotic, anxiolytic, antidepressant, and analgesic effects. Additionally, 6-phenyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-phenyl-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c25-19-15-18(16-7-3-1-4-8-16)21-20(22-19)24-13-11-23(12-14-24)17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDUWLKDYUSRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=CC(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-ol

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